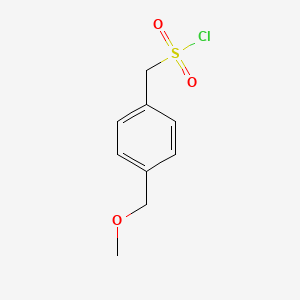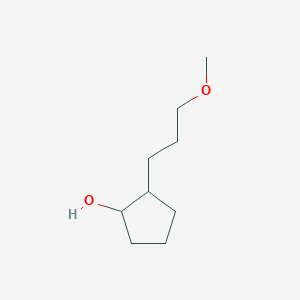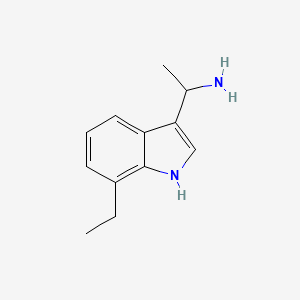
3-(Tert-butoxy)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tert-butoxy)piperidine is an organic compound characterized by a piperidine ring substituted with a tert-butoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butoxy)piperidine typically involves the protection of the piperidine nitrogen followed by the introduction of the tert-butoxy group. One common method is the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or crystallization are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butoxy)piperidine undergoes various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the piperidine ring or the tert-butoxy group, leading to different products.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tert-butyl alcohol or tert-butyl ketone, while reduction can produce piperidine derivatives with altered functional groups .
Scientific Research Applications
3-(Tert-butoxy)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(tert-butoxy)piperidine involves its interaction with various molecular targets. The tert-butoxy group can influence the reactivity and stability of the piperidine ring, affecting its interactions with other molecules. The compound may act as a nucleophile or electrophile in different reactions, depending on the conditions and the presence of other functional groups .
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid
- tert-Butyl 3-oxopiperidine-1-carboxylate
- tert-Butyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate
Uniqueness
3-(Tert-butoxy)piperidine is unique due to the specific positioning of the tert-butoxy group on the piperidine ring. This structural feature imparts distinct chemical properties and reactivity patterns compared to other similar compounds. The presence of the tert-butoxy group can enhance the compound’s stability and influence its behavior in various chemical reactions .
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]piperidine |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)11-8-5-4-6-10-7-8/h8,10H,4-7H2,1-3H3 |
InChI Key |
RSMXSKJUTTWWLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1CCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-{2-oxo-2-[4-(3-oxopropyl)piperidin-1-yl]ethyl}carbamate](/img/structure/B13247675.png)

![2-[(But-3-yn-1-yl)amino]-5-chloropyridine-4-carboxylic acid](/img/structure/B13247685.png)
![1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol](/img/structure/B13247688.png)

![3-[(Piperidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B13247694.png)

![6-(Prop-2-en-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0,3,7]trideca-1(9),2,7-trien-5-imine](/img/structure/B13247701.png)
![2-{2-[(1-Phenylethyl)amino]ethoxy}ethan-1-ol](/img/structure/B13247704.png)

![5-(Aminomethyl)bicyclo[2.2.1]hept-2-en-7-one](/img/structure/B13247743.png)
![1-[2-(Ethylamino)ethyl]pyrrolidine-2,5-dione](/img/structure/B13247755.png)
![2-{[(5-Methylthiophen-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13247758.png)

